molecular formula C27H44O4 B1233016 (23S,25R)-23,25,26-trihydroxycalciol

(23S,25R)-23,25,26-trihydroxycalciol

Cat. No.: B1233016
M. Wt: 432.6 g/mol
InChI Key: GDIBDBUYVICGLY-CLKUJDLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(23S,25R)-23,25,26-Trihydroxycalciol (23,25,26(OH)₃D₃) is a hydroxylated metabolite of 25-hydroxyvitamin D₃ (25(OH)D₃), a precursor to the active hormonal form of vitamin D₃, calcitriol (1,25(OH)₂D₃). This compound is biosynthesized primarily in the kidney through the action of cytochrome P450 enzyme CYP24A1, which catalyzes the sequential hydroxylation of 25(OH)D₃ at the C23 and C26 positions . Its identification relies on advanced analytical techniques, including UV spectroscopy, mass spectrometry, and chemical derivatization .

23,25,26(OH)₃D₃ serves as a critical intermediate in the catabolic pathway of vitamin D₃, leading to the formation of 25-hydroxycholecalciferol-26,23-lactone (calcitriol lactone), a terminal metabolite with distinct biological activities .

Properties

Molecular Formula

C27H44O4

Molecular Weight

432.6 g/mol

IUPAC Name

(2R,4S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,4-triol

InChI

InChI=1S/C27H44O4/c1-18-7-10-22(29)15-21(18)9-8-20-6-5-13-27(4)24(11-12-25(20)27)19(2)14-23(30)16-26(3,31)17-28/h8-9,19,22-25,28-31H,1,5-7,10-17H2,2-4H3/b20-8+,21-9-/t19-,22+,23+,24-,25+,26-,27-/m1/s1

InChI Key

GDIBDBUYVICGLY-CLKUJDLHSA-N

SMILES

CC(CC(CC(C)(CO)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

C[C@H](C[C@@H](C[C@](C)(CO)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

Canonical SMILES

CC(CC(CC(C)(CO)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Metabolic Differences
Compound Structure Key Enzymes Involved Biological Role
(23S,25R)-23,25,26(OH)₃D₃ Three hydroxyl groups (C23, C25, C26) CYP24A1 (formation) Precursor to lactone; limited VDR binding
25(OH)D₃-26,23-lactone Cyclic ester (C23-OH + C26-COOH lactonization) CYP3A (lactone formation) Binds VDR; anti-proliferative activity
Calcitroic acid Terminal carboxylic acid (C24 oxidation) CYP24A1 (oxidation) Rapid excretion; weak transcriptional activity
1,25(OH)₂D₃ Two hydroxyl groups (C1α, C25) CYP27B1 (activation) Active hormonal form; regulates calcium and gene expression

Key Findings :

  • Metabolic Stability : 23,25,26(OH)₃D₃ is unstable in vivo, rapidly converting to 25(OH)D₃-26,23-lactone via CYP3A-mediated lactonization. In contrast, calcitroic acid (a terminal metabolite) is stable and excreted renally .
  • CYP3A isoforms (e.g., CYP3A4 in humans) are indispensable for lactone synthesis, as demonstrated in Cyp24a1-knockout rats .
  • Biological Activity : While 25(OH)D₃-26,23-lactone binds VDR and suppresses hypercalcemia, 23,25,26(OH)₃D₃ lacks significant receptor affinity, functioning primarily as a metabolic intermediate .
Pharmacokinetic and Functional Contrasts
  • 25(OH)D₃-26,23-Lactone :
    • Exhibits a longer half-life (Tmax ~12–24 hours) compared to 23,25,26(OH)₃D₃ .
    • Shows dose-dependent inhibition of CYP24A1, creating a feedback loop to regulate vitamin D₃ catabolism .
  • Calcitroic Acid: At 20 nM, induces CYP24A1 promoter activity more potently than 25(OH)D₃-26,23-lactone but fails to upregulate CYP24A1 mRNA in keratinocytes, suggesting tissue-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(23S,25R)-23,25,26-trihydroxycalciol
Reactant of Route 2
(23S,25R)-23,25,26-trihydroxycalciol

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